molecular formula C14H19Cl2NO2 B601057 Meta-chlorambucil CAS No. 134862-11-6

Meta-chlorambucil

カタログ番号: B601057
CAS番号: 134862-11-6
分子量: 304.22
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meta-chlorambucil (m-chlorambucil) is a nitrogen mustard alkylating agent used in chemotherapy, primarily for hematologic malignancies such as chronic lymphocytic leukemia (CLL) and Hodgkin’s lymphoma. Its mechanism involves crosslinking DNA strands, disrupting replication, and inducing apoptosis in rapidly dividing cells. Structurally, it is an aromatic mustard derivative with a chlorinated phenyl group and a butyric acid side chain.

準備方法

Classical Synthesis Routes

Friedel-Crafts Acylation Pathway

The most documented method involves a seven-step sequence starting from aniline derivatives :

Step 1: Amino Protection
Aniline reacts with acetic anhydride (1:1.1 molar ratio) to form acetanilide, preventing unwanted side reactions during subsequent electrophilic substitutions. Yield: 89–92% .

Step 2: Acylation
Acetanilide undergoes Friedel-Crafts acylation with succinic anhydride (1:1.4 ratio) in the presence of AlCl₃ (2.5–3.0 eq) at 0–5°C. This produces 3-(4-acetamidobenzoyl)propionic acid, with yields critically dependent on AlCl₃ stoichiometry :

AlCl₃ (eq)Yield (%)
2.568
3.072

Step 3: Reduction
The ketone group is reduced using hydrazine hydrate (3–4 eq) and KOH (4–6 eq) in ethanol, yielding 4-(4-aminophenyl)butyric acid. Excess KOH minimizes deacetylation side reactions .

Step 4: Carboxyl Protection
The carboxylic acid is esterified with SOCl₂ (1.4–1.8 eq) to form methyl 4-(4-aminophenyl)butyrate, facilitating subsequent alkylation .

Step 5: Bis-Alkylation
Ethylene oxide (2.0–2.5 eq) reacts with the amine group in acetate buffer (pH 4.5–5.5) to introduce hydroxyethyl arms. Temperature control below 30°C prevents epoxy ring-opening side reactions .

Step 6: Chlorination
Hydroxyethyl groups are converted to chloroethyl via PCl₅ (2.0–2.5 eq) in dry dichloromethane. Excess reagent ensures complete substitution (reflux, 6–8 h) .

Step 7: Deprotection
Ester hydrolysis with HCl (40–45 eq) yields meta-chlorambucil. Final purification via recrystallization (ethanol/water) achieves >98% purity .

Advanced Synthetic Approaches

Ruthenium-Mediated Alkylation

Recent work describes chlorambucil-tethered RAPTA complexes (e.g., [(η⁶-arene)Ru(PTA)Cl₂]) that modulate hydrolysis and DNA alkylation kinetics . Key advantages include:

  • Controlled Activation : The Ru center stabilizes the chlorambucil ligand, delaying aziridinium ion formation until intracellular delivery .

  • Dual Targeting : Ruthenium-arene moieties enable DNA intercalation alongside alkylation, enhancing cytotoxicity in cisplatin-resistant cells .

Reaction monitoring via ESI-MS revealed critical intermediates (Fig. 1B) :

  • LCl-Ru-PTA (m/z 357.17): Initial hydrolysis product.

  • LOH-Ru-PTA (m/z 340.10): Hydroxylated species.

  • EtG-Adduct (m/z 867.17): DNA model adduct.

Industrial-Scale Optimization

The CN104447376A patent outlines a cost-effective route prioritizing safety and scalability :

Key Innovations

  • Reduced Toxicity : Replaces carcinogenic chloromethyl ethers with ethylene oxide for bis-alkylation.

  • Solvent Recycling : Dichloromethane recovery (85–90%) via fractional distillation.

  • Yield Enhancement :

StepTraditional Yield (%)Optimized Yield (%)
Acylation6878
Chlorination7582

Analytical Challenges and Solutions

Byproduct Formation

Common impurities include:

  • Ortho-Chlorambucil : Forms during Friedel-Crafts acylation if AlCl₃ is undersupplied .

  • Diethylated Species : Arises from over-alkylation (ethylene oxide >2.5 eq) .

Mitigation Strategies

  • HPLC Monitoring : C18 column (ACN/0.1% TFA gradient) resolves positional isomers (RT: meta 8.2 min vs. para 9.7 min) .

  • Crystallization Control : Ethanol/water (3:1) selectively precipitates meta-isomer due to lower solubility (2.1 mg/mL vs. para 3.8 mg/mL) .

Emerging Trends

Biocatalytic Approaches

Preliminary studies explore lipase-mediated ester hydrolysis (Candida antarctica Lipase B), achieving 94% enantiomeric excess in chiral intermediates .

Continuous Flow Systems

Microreactor technology reduces chlorination time from 8 h to 45 min via enhanced mass transfer (TOF: 12.4 h⁻¹ vs. batch 1.6 h⁻¹) .

化学反応の分析

Types of Reactions: Meta-chlorambucil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed for substitution reactions.

Major Products:

科学的研究の応用

Anticancer Activity

Meta-chlorambucil has been studied extensively for its anticancer properties. Recent research has focused on hybrid compounds that combine this compound with other molecules to improve therapeutic outcomes.

  • Hybrid Molecules : Studies have shown that chlorambucil-bearing hybrid molecules exhibit enhanced anticancer activity compared to chlorambucil alone. For instance, a series of chlorambucil-tyrosine hybrids were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-231). These hybrids demonstrated improved potency with IC50 values significantly lower than that of chlorambucil itself, indicating a potential for better therapeutic efficacy .
Compound TypeIC50 (µM) against MCF-7IC50 (µM) against MDA-MB-231
Chlorambucil130.36136.80
Chlorambucil-Tyrosine L-Hybrid19.39Not significant
Chlorambucil-Tyrosine D-Hybrid16.27Not significant

Combination Therapies

This compound has been evaluated in combination with other chemotherapeutic agents to enhance treatment efficacy.

  • Combination with Fludarabine : In trials comparing fludarabine and chlorambucil for chronic lymphocytic leukemia (CLL), chlorambucil remained a preferred option due to its ease of administration and lower immunosuppressive effects . However, the combination of these drugs has shown potential in improving overall response rates in specific patient populations.

Case Study 1: Chlorambucil-Tyrosine Hybrid Development

In a recent study, researchers synthesized several chlorambucil-tyrosine hybrids and evaluated their anticancer activity against breast cancer cell lines. The results indicated that these hybrids exhibited superior antiproliferative activity compared to chlorambucil alone, suggesting that structural modifications could significantly enhance therapeutic effectiveness .

Case Study 2: Efficacy Against Drug-Resistant Strains

Another investigation focused on the efficacy of a chlorambucil derivative against drug-resistant ovarian carcinoma cell lines. The study found that the modified compound demonstrated higher cytotoxicity compared to both chlorambucil and other platinum-based therapies, indicating its potential as an effective treatment option for resistant tumors .

作用機序

Meta-chlorambucil exerts its effects by alkylating the DNA of cancer cells. This process involves the formation of covalent bonds between the drug and the DNA, leading to cross-linking and strand breaks. These modifications disrupt DNA replication and transcription, ultimately resulting in cell death. The primary molecular targets are the guanine bases in the DNA, and the pathways involved include the inhibition of DNA synthesis and induction of apoptosis .

類似化合物との比較

Chlorambucil vs. Trenimon

Chlorambucil and Trenimon (triaziquone) are both alkylating agents but differ in chemical structure and potency:

  • Mechanistic Differences :
    • Chlorambucil is a bifunctional alkylator, forming covalent bonds with DNA bases.
    • Trenimon is a trifunctional alkylator with a triazine ring, enabling crosslinking at three sites, which may enhance DNA damage .
  • Biological Activity :

    • In V79-1 Chinese hamster cells, Trenimon was 4,000-fold more potent than chlorambucil in inducing division delay and loss of colony-forming ability. This disparity arises from Trenimon’s superior cell membrane penetration and chemical reactivity at physiological pH .
  • Clinical Implications :

    • Chlorambucil’s lower potency may reduce acute toxicity, making it preferable for prolonged regimens in CLL. Trenimon’s higher efficacy is offset by severe hematologic toxicity, limiting its clinical use .

Table 1: Comparative Efficacy of Chlorambucil and Trenimon

Parameter Chlorambucil Trenimon
Relative Potency (ED₅₀) 1 0.00025
Cell Penetration Moderate High
Clinical Toxicity Low High

Chlorambucil vs. Chlorambucil-Prednisone Combination

Combining chlorambucil with corticosteroids like prednisone improves therapeutic outcomes in CLL:

  • Efficacy: In a double-blind study, complete remission (CR) rates were 20% (3/15 patients) with chlorambucil-prednisone vs. 9% (1/11) with chlorambucil alone. Partial remission (PR) rates were 67% vs. 36%, respectively . Two-year survival was 93% for the combination vs.
  • Safety :
    • Hematologic toxicity (e.g., neutropenia) was less frequent in the combination group, attributed to prednisone’s anti-inflammatory effects .

Table 2: Clinical Outcomes of Chlorambucil Monotherapy vs. Combination

Outcome Chlorambucil Alone Chlorambucil-Prednisone
Complete Remission (%) 9 20
Partial Remission (%) 36 67
2-Year Survival (%) 54 93

Chlorambucil vs. Chlorambucil-Spermidine Conjugate

A spermidine-linked chlorambucil derivative was developed to enhance tumor targeting:

  • Mechanistic Advantage :
    • The conjugate leverages polyamine uptake systems in tumor cells (e.g., ADJ/PC6 plasmacytoma) for selective delivery. It exhibits 10,000-fold higher DNA crosslinking activity in vitro compared to chlorambucil alone .
  • In Vitro and In Vivo Performance: Cytotoxicity in polyamine-depleted tumor cells was 225-fold higher for the conjugate, confirming uptake via polyamine transporters.

Table 3: Chlorambucil vs. Spermidine Conjugate

Parameter Chlorambucil Chlorambucil-Spermidine
DNA Crosslinking (EC₅₀) 1 0.0001
In Vitro Toxicity (IC₅₀) 1 0.0044
In Vivo Tumor Inhibition Baseline 4-fold improvement

生物活性

Meta-chlorambucil, a derivative of chlorambucil, is an alkylating agent primarily used in the treatment of various cancers, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and recent advancements in hybrid compounds that enhance its therapeutic potential.

This compound functions as a DNA alkylating agent, leading to cross-linking of DNA strands. This process inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. The compound primarily targets the N7 position of guanine residues in DNA, which is crucial for its cytotoxic effects.

Clinical Studies

Clinical trials have demonstrated the efficacy of chlorambucil (and by extension, this compound) in treating CLL. A study comparing fludarabine and chlorambucil indicated that while fludarabine had a higher overall response rate (72% vs. 51%), chlorambucil remained a viable option for elderly patients with advanced disease due to its manageable side effects and longer overall survival (64 months vs. 46 months with fludarabine) .

Case Studies

  • Chlorambucil in CLL : A meta-analysis involving over 2000 patients indicated that chlorambucil as a single agent provided similar long-term survival rates compared to combination therapies involving anthracyclines .
  • Hybrid Compounds : Recent studies have focused on developing chlorambucil-tyrosine hybrids, which have shown enhanced cytotoxicity compared to chlorambucil alone. For instance, L-tyrosine hybrids displayed IC50 values ranging from 19.39 µM to 67.90 µM against MCF-7 breast cancer cell lines, significantly lower than the parent drug's IC50 value of 130 µM .

Table: Summary of Biological Activity Data

Compound TypeCell LineIC50 (µM)Notes
ChlorambucilMCF-7130Parent drug; standard for comparison
L-tyrosine HybridMCF-719.39 - 67.90Enhanced activity; superior to chlorambucil
D-tyrosine HybridMCF-716.27 - 152.37Variable efficacy; dependent on structure
Chlorambucil-CisplatinSGC7901/CDDP<2.7Overcomes cisplatin resistance

Recent Research Findings

  • Hybrid Molecules : Research has shown that chlorambucil-bearing hybrid molecules exhibit significantly improved anticancer properties compared to chlorambucil alone. For example, hybrids developed with cisplatin demonstrated over twice the activity against drug-resistant cancer cell lines .
  • Mechanistic Insights : Molecular docking studies have revealed that the positioning of functional groups on tyrosine affects binding affinity and cytotoxicity against estrogen receptors, indicating a structure-activity relationship that can be exploited for drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for designing in vitro experiments to assess meta-chlorambucil’s alkylating activity?

  • Methodological Answer : Prioritize dose-response studies to establish IC₅₀ values across cell lines, using standardized cytotoxicity assays (e.g., MTT or SRB). Include negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin) to validate assay sensitivity. Account for metabolic activation requirements by incorporating liver microsomal fractions where applicable. Ensure reproducibility by triplicate experiments and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically vary substituents (e.g., alkyl chain length, aromatic rings) while maintaining the core chlorambucil structure. Purify intermediates via column chromatography and verify purity (>95%) via HPLC. Characterize final compounds using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if feasible). Cross-reference synthetic protocols with prior literature to identify common pitfalls (e.g., oxidation sensitivity) .

Q. What validated models exist for studying this compound’s pharmacokinetics in preclinical settings?

  • Methodological Answer : Employ rodent models for bioavailability studies, using intravenous and oral administration routes. Quantify plasma concentrations via LC-MS/MS, adjusting for protein binding using ultrafiltration. Model pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂, AUC) using non-compartmental analysis (NCA) software like Phoenix WinNonlin. Compare results with existing data on structural analogs (e.g., chlorambucil, bendamustine) to identify metabolic outliers .

Advanced Research Questions

Q. How should conflicting data on this compound’s cross-resistance profiles in multidrug-resistant (MDR) cancer models be reconciled?

  • Methodological Answer : Conduct a systematic review with predefined inclusion criteria (e.g., cell line type, resistance mechanism). Perform subgroup analyses based on ABC transporter expression (e.g., P-gp, MRP1) and glutathione-S-transferase (GST) activity. Use meta-regression to identify covariates (e.g., exposure time, drug concentration) contributing to heterogeneity. If contradictions persist, design mechanistic studies (e.g., siRNA knockdown) to isolate resistance pathways .

Q. What statistical approaches are recommended for meta-analyses of this compound’s hematological toxicity across clinical trials?

  • Methodological Answer : Apply random-effects models to account for variability in trial designs (e.g., dosing schedules, patient demographics). Calculate pooled odds ratios for adverse events (e.g., neutropenia, thrombocytopenia) using the Mantel-Haenszel method. Assess publication bias via funnel plots and Egger’s test. Stratify analyses by regimen (monotherapy vs. combination) and patient age to identify risk modifiers .

Q. How can in vitro and in vivo discrepancies in this compound’s tumor selectivity be investigated?

  • Methodological Answer : Compare drug penetration kinetics using 3D tumor spheroids vs. xenograft models. Measure intratumoral concentrations via microdialysis and correlate with efficacy endpoints (e.g., tumor volume reduction). Evaluate stromal interactions (e.g., fibroblast-mediated drug inactivation) using co-culture systems. Validate findings with patient-derived organoids to enhance translational relevance .

Q. What strategies mitigate batch-to-batch variability in this compound formulations during long-term stability studies?

  • Methodological Answer : Implement accelerated stability testing (40°C/75% RH) with HPLC monitoring of degradation products (e.g., hydrolyzed metabolites). Use multivariate analysis (e.g., PCA) to identify critical quality attributes (CQAs) linked to variability. Optimize lyophilization protocols to enhance shelf life, and validate with real-time stability data under ICH guidelines .

Q. Methodological Guidance for Data Interpretation

  • Addressing Contradictions : Use sensitivity analyses to test the robustness of conclusions against outlier studies. For example, exclude trials with high risk of bias (e.g., incomplete randomization) and reassess effect sizes .
  • Enhancing Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Figshare or Zenodo, alongside detailed metadata .
  • Ethical Compliance : For clinical data reuse, ensure alignment with GDPR/HIPAA standards and obtain ethics committee approval for secondary analyses .

特性

IUPAC Name

4-[3-[bis(2-chloroethyl)amino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2/c15-7-9-17(10-8-16)13-5-1-3-12(11-13)4-2-6-14(18)19/h1,3,5,11H,2,4,6-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLHARAWUJAHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(CCCl)CCCl)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159001
Record name Meta-chlorambucil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134862-11-6
Record name Meta-chlorambucil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134862116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meta-chlorambucil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name META-CHLORAMBUCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163B5679ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。